molecular formula C17H12O4 B1620545 2-(4-Methoxybenzoyl)-1-benzofuran-5-carbaldehyde CAS No. 300664-77-1

2-(4-Methoxybenzoyl)-1-benzofuran-5-carbaldehyde

Cat. No. B1620545
CAS RN: 300664-77-1
M. Wt: 280.27 g/mol
InChI Key: IKRGAQSOLZHDGM-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)-1-benzofuran-5-carbaldehyde, also known as MBC, is a chemical compound that has been of interest to scientists due to its potential applications in various fields. MBC is a benzofuran derivative, which has been synthesized using various methods.

Scientific Research Applications

Synthesis and Biological Evaluation

The research conducted by Noviany et al. (2020) involved the structural revision of sesbagrandiflorains A and B, followed by the synthesis and biological evaluation of 6-methoxy-2-arylbenzofuran derivatives. This study highlights the antibacterial activity of compound 6 against Rhodococcus fascians and the cytotoxicity of compounds 8 and 12 against A375 melanoma cancer cells line, demonstrating the potential of benzofuran derivatives in treating plant pathogens and cancer (Noviany et al., 2020).

Partial Reduction of α,β‐Unsaturated Esters

Yoshida et al. (2014) described an efficient method for the partial reduction of α,β-unsaturated esters and benzoate derivatives using a flow reactor system, highlighting a technique that could be applicable to the synthesis of benzaldehyde derivatives, including those related to 2-(4-Methoxybenzoyl)-1-benzofuran-5-carbaldehyde (Yoshida et al., 2014).

Photocatalytic Oxidation

Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes using titanium dioxide under visible light irradiation. This study offers insights into the photocatalytic properties of benzofuran derivatives when exposed to molecular oxygen and light, indicating potential applications in chemical synthesis and environmental remediation (Higashimoto et al., 2009).

Synthesis of Isomeric Dibenzofuran Carboxaldehydes

Yempala and Cassels (2017) reported on the synthesis of isomeric dibenzofuran carboxaldehydes, providing a methodological approach to synthesizing aldehydes that could be relevant to the modification and application of this compound in various chemical contexts (Yempala & Cassels, 2017).

Chemosensors for Metal Cations

Research by Dubonosov et al. (2008) on crown-containing arylimines of benzofuran derivatives reveals their application as fluorescent tautomeric chemosensors for detecting Mg2+, Ca2+, and Ba2+. This study underscores the utility of benzofuran derivatives in the development of sensors for environmental and biological monitoring (Dubonosov et al., 2008).

properties

IUPAC Name

2-(4-methoxybenzoyl)-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-20-14-5-3-12(4-6-14)17(19)16-9-13-8-11(10-18)2-7-15(13)21-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRGAQSOLZHDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383466
Record name 2-(4-methoxybenzoyl)-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300664-77-1
Record name 2-(4-methoxybenzoyl)-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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